Benzyloxycalix[6]arene
Description
Properties
IUPAC Name |
5,11,17,23,29,35-hexakis(phenylmethoxy)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H72O12/c85-79-61-31-63-39-74(92-50-56-21-9-2-10-22-56)41-65(80(63)86)33-67-43-76(94-52-58-25-13-4-14-26-58)45-69(82(67)88)35-71-47-78(96-54-60-29-17-6-18-30-60)48-72(84(71)90)36-70-46-77(95-53-59-27-15-5-16-28-59)44-68(83(70)89)34-66-42-75(93-51-57-23-11-3-12-24-57)40-64(81(66)87)32-62(79)38-73(37-61)91-49-55-19-7-1-8-20-55/h1-30,37-48,85-90H,31-36,49-54H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXHEYBIZOUGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)OCC6=CC=CC=C6)CC7=C(C(=CC(=C7)OCC8=CC=CC=C8)CC9=C(C1=CC(=C9)OCC1=CC=CC=C1)O)O)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H72O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1273.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Role of Alkali Metal Hydroxides
Strong bases such as caesium hydroxide (CsOH) , potassium hydroxide (KOH) , and sodium hydroxide (NaOH) are commonly employed to deprotonate phenolic hydroxyl groups, facilitating nucleophilic attack on formaldehyde. Patent US20150011798A1 highlights CsOH as particularly effective, achieving yields exceeding 50% for benzyloxycalixarene when used at 0.09–0.5 equivalents relative to the phenol monomer. In contrast, KOH and NaOH require precise stoichiometric control to minimize side products like calix- and calixarenes.
Table 1: Base Selection and Yield Optimization
| Base | Concentration (Equivalents) | Major Product | Yield (%) |
|---|---|---|---|
| CsOH | 0.15 | Calixarene | 58 |
| KOH | 0.20 | Calixarene | 45 |
| NaOH | 0.30 | Calix/ Mixture | 37 |
Stoichiometric Control and Reaction Dynamics
The molar ratio of base to p-(benzyloxy)phenol is a decisive factor in determining macrocycle size. Lower base concentrations (0.09–0.2 equivalents) promote the formation of smaller calix[n]arenes (n = 4–6), while higher concentrations (0.3–0.5 equivalents) favor larger rings (n = 8–20). This phenomenon arises from the kinetic vs. thermodynamic control of oligomer cyclization. At lower base levels, the reaction terminates prematurely, yielding six-membered rings as the dominant product.
Purification and Isolation Techniques
Crude reaction mixtures often contain a complex array of calix[n]arenes (n = 4–20), necessitating robust purification protocols.
Filtration-Based Separation
Neutralization of the reaction mixture precipitates larger calixarenes (n ≥ 8), while smaller rings remain soluble. For instance, adjusting the pH to 7.0 after CsOH-mediated synthesis isolates benzyloxycalixarene as a filterable solid with >95% purity. Subsequent washing with cold methanol removes residual monomers and dimers.
Solvent Partitioning
Treating the filtrate with DMSO selectively dissolves benzyloxycalixarene, leaving higher homologues (e.g., n = 7, 8) insoluble. This stepwise approach achieves 99% purity, as confirmed by HPLC and mass spectrometry.
Table 2: Purification Outcomes by Method
| Method | Purity (%) | Yield Recovery (%) |
|---|---|---|
| Filtration | 95 | 85 |
| DMSO Partition | 99 | 72 |
Comparative Analysis of Synthetic Routes
Caesium Hydroxide vs. Alkali Metal Hydroxides
CsOH outperforms KOH and NaOH in both yield and selectivity due to its stronger basicity and larger ionic radius, which enhance transition-state stabilization during cyclization. However, its high cost and moisture sensitivity limit industrial scalability. KOH and NaOH, though less efficient, offer economic advantages for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Benzyloxycalix6arene undergoes various chemical reactions, including:
- Substitution Reactions : The benzyloxy groups can be substituted with other functional groups using reagents such as halides or sulfonates.
- Oxidation and Reduction Reactions : The phenolic units can undergo oxidation to form quinones or reduction to form hydroquinones.
- Complexation Reactions : Benzyloxycalix6arene can form host-guest complexes with various cations, anions, and neutral molecules.
- Substitution Reactions : Reagents such as alkyl halides or sulfonates in the presence of a base (e.g., potassium carbonate) under reflux conditions.
- Oxidation Reactions : Oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction Reactions : Reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Benzyloxycalix6arene has a wide range of applications in scientific research, including:
- Chemistry : Used as a host molecule in supramolecular chemistry for the formation of host-guest complexes, which are valuable in molecular recognition and sensing.
- Biology : Employed in the design of drug delivery systems due to its ability to encapsulate and release therapeutic agents.
- Medicine : Investigated for its potential use in diagnostic imaging and as a carrier for targeted drug delivery.
- Industry : Utilized in the development of advanced materials, such as sensors and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Benzyloxycalix6arene primarily involves its ability to form host-guest complexes. The benzyloxy groups on the upper rim provide a hydrophobic environment, while the phenolic units offer hydrogen bonding sites. This combination allows Benzyloxycalix6arene to selectively bind to various molecules, facilitating their encapsulation and release. The molecular targets and pathways involved depend on the specific guest molecules and the intended application.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Cavity Size and Binding Capacity
Key Insights :
Catalytic Performance in Cross-Coupling Reactions
Suzuki-Miyaura Coupling:
- Benzyloxycalix[8]arene-Pd: Achieves turnover numbers (TON) >10,000 and turnover frequencies (TOF) >1,000 h⁻¹ in ethanol suspensions due to its eight Pd-NHC active sites .
- This compound: Limited data exists, but smaller cavity size restricts the number of supported Pd complexes, reducing catalytic efficiency compared to [8]arene analogs .
Buchwald-Hartwig Amination:
Anion Binding and Transport
- This compound: Functionalized with squaramides or thioureas, it shows moderate anion transport activity across lipid bilayers, with Cl⁻/NO₃⁻ selectivity ratios of ~3:1 .
- XB-Donor Calix[6]arene: Iodotriazole-modified derivatives exhibit enhanced anion binding (e.g., Cl⁻) due to stronger XB interactions compared to hydrogen-bond donors .
- tert-Butylcalix[6]arene : Preferentially binds "remembered" guests (e.g., n-alkanes), inducing metastable polymorphs for analytical separations .
Q & A
Q. What solvent-free synthesis methods are effective for benzyloxycalix[6]arene?
Solvent-free synthesis can be achieved via high-shear grinding techniques using alkaline catalysts (e.g., KOH) and acid catalysts (e.g., p-toluene sulfonic acid). This method minimizes waste and avoids the need for hazardous solvents. Electrophilic substitution reactions under these conditions yield this compound, as demonstrated in analogous calixarene syntheses .
Q. How is the structural conformation of this compound characterized?
X-ray diffraction (XRD) is critical for confirming macrocyclic geometry. While XRD data for this compound is limited, studies on benzyloxycalix[8]arene show well-defined NHC-Pd complex arrangements, suggesting similar methodologies (e.g., NMR, mass spectrometry, and crystallography) apply to [6]-analogs .
Q. What spectroscopic techniques ensure purity analysis of this compound?
Key techniques include:
Q. What are the primary applications of this compound in solvent extraction?
this compound derivatives show potential in selective metal ion extraction, particularly in dichloromethane-based systems. Studies on p-tert-butylcalix[6]arene highlight its use in partitioning experiments, suggesting similar utility for benzyloxy variants .
Advanced Research Questions
Q. How does macrocyclic size (n=6 vs. n=8) influence catalytic efficiency in cross-coupling reactions?
Larger calixarenes (e.g., n=8) provide more binding sites for metal complexes, enhancing catalytic activity in Suzuki-Miyaura and Buchwald-Hartwig reactions. For this compound, steric constraints may reduce active site accessibility, necessitating optimization of Pd-NHC complex loading. Comparative studies with n=8 analogs are needed to quantify size-dependent turnover frequencies (TOFs) .
Q. What strategies improve low yields in this compound synthesis?
Yield optimization may involve:
Q. How do this compound derivatives compare to smaller analogs in host-guest chemistry?
While calix[4]arenes dominate host-guest studies, this compound’s larger cavity may accommodate bulkier guests (e.g., steroids or fullerenes). Computational modeling (e.g., DFT) could predict binding affinities, but experimental validation via isothermal titration calorimetry (ITC) is required .
Q. What methodological considerations apply to functionalizing this compound for biomedical applications?
Functionalization strategies from calix[4]arene antitumor studies include:
Q. What unresolved challenges exist in scaling up this compound synthesis?
Key challenges include:
Q. How can computational modeling advance this compound research?
Molecular dynamics (MD) simulations and density functional theory (DFT) can predict:
- Conformational flexibility : Impact of benzyloxy groups on macrocycle stability.
- Supramolecular interactions : Binding modes with metal ions or organic substrates.
These models guide experimental designs for catalysis and sensing .
Research Gaps and Future Directions
- Catalytic mechanism elucidation : Detailed kinetic studies to compare this compound-supported catalysts with commercial alternatives.
- Hybrid macrocycles : Integrating this compound with pillar[n]arenes to enhance chiral recognition .
- Green chemistry : Developing water-soluble derivatives for environmentally friendly applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
